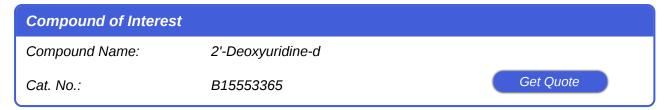


Technical Guide to the Physical Properties of 2'-Deoxyuridine-d Solid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of solid 2'-Deoxyuridine, with a focus on its deuterated form (**2'-Deoxyuridine-d**). While specific experimental data for the deuterated analogue is limited, the physical properties of the non-deuterated form serve as a robust proxy due to their structural similarity. This document details critical parameters including melting point, solubility, crystallographic data, and spectroscopic characteristics. Standardized experimental protocols for determining these properties are provided to ensure reproducibility. Additionally, key biological pathways and experimental workflows involving 2'-Deoxyuridine are visualized to provide functional context for researchers in drug development and molecular biology.

Introduction

2'-Deoxyuridine (dU) is a pyrimidine nucleoside, a fundamental component of deoxyribonucleic acid (DNA). It is structurally analogous to thymidine, differing only by the absence of a methyl group at the 5-position of the uracil base. The incorporation of uracil into DNA can occur through the deamination of cytosine or the misincorporation of dUTP during DNA replication. Consequently, cellular repair mechanisms exist to remove uracil from DNA, highlighting its importance in maintaining genomic integrity.



The deuterated form, **2'-Deoxyuridine-d**, is a valuable tool in various research applications, including metabolic studies, enzyme mechanism elucidation, and as an internal standard in mass spectrometry-based quantification. The substitution of hydrogen with deuterium atoms can subtly alter physical properties due to the kinetic isotope effect, but the fundamental characteristics remain largely unchanged. This guide summarizes the known physical properties of 2'-Deoxyuridine, which are considered to be very close approximations for its deuterated analogue.

Core Physical Properties

The physical properties of 2'-Deoxyuridine solid are crucial for its handling, formulation, and application in experimental settings. The following tables summarize the key quantitative data available for the non-deuterated form.

Table 1: General and Thermal Properties

Property	Value	Reference(s)
Molecular Formula	C9H12N2O5	[1][2]
Molecular Weight	228.20 g/mol	[3][4]
Appearance	White to off-white crystalline powder	[1]
Melting Point	167-169 °C	[1][2]
Boiling Point (est.)	370.01 °C	[1][2]
Density (calc.)	1.6106 g/cm ³	[5]

Table 2: Solubility Data



Solvent	Solubility	Temperature (°C)	Reference(s)
Water	300 g/L	20	[2]
Water	~5 mg/mL (in PBS, pH 7.2)	Not Specified	[6]
DMSO	~10 mg/mL (Slightly soluble)	Not Specified	[1][6]
Dimethylformamide	~16 mg/mL	Not Specified	[6]
Methanol	Slightly soluble (when heated)	Not Specified	[1]
Ethanol	Slightly soluble	Not Specified	[6]

Table 3: Crystallographic Data

Parameter	Value	Reference(s)
Crystal System	Monoclinic	[5]
Space Group	P21	[5]
Unit Cell Dimensions	a = 7.91 Å, b = 6.710 Å, c = 18.77 Å, β = 96.6°	[5]
Molecules per Unit Cell (Z)	4	[5]

Table 4: Spectroscopic Data



Spectroscopy Type	Key Data	Reference(s)
UV/Vis (λmax)	264 nm	[6]
¹H NMR (400 MHz, D₂O)	δ (ppm): 7.87 (d, 1H), 6.28 (t, 1H), 5.89 (d, 1H), 4.47 (m, 1H), 4.06 (m, 1H), 3.85 (dd, 1H), 3.78 (dd, 1H), 2.40 (m, 2H)	[7]
¹³ C NMR (DMSO-d ₆)	δ (ppm): 163.3 (C4), 150.7 (C2), 141.1 (C6), 102.1 (C5), 87.9 (C1'), 85.1 (C4'), 70.5 (C3'), 61.4 (C5'), 39.8 (C2')	[8]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of **2'-Deoxyuridine-d** solid.

Melting Point Determination

Method: Capillary Melting Point Method

- Sample Preparation: A small amount of finely powdered 2'-Deoxyuridine-d is packed into a thin-walled capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The temperature is raised rapidly to about 15-20 °C below the expected melting point.
 - The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
 - The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (clear point) are recorded as the melting range.[6][9]



Solubility Determination

Method: Shake-Flask Method

- Preparation: An excess amount of solid 2'-Deoxyuridine-d is added to a known volume of the solvent (e.g., water, DMSO) in a sealed, thermostated flask.
- Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of 2'-Deoxyuridine-d in the clear supernatant is
 determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HighPerformance Liquid Chromatography (HPLC).[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ¹H and ¹³C NMR Spectroscopy

- Sample Preparation: A few milligrams of **2'-Deoxyuridine-d** are dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube. A reference standard such as tetramethylsilane (TMS) or a calibrated solvent signal is used.
- Data Acquisition:
 - The NMR tube is placed in the spectrometer.
 - For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.
 - For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied.



• Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the molecular structure.[12][13][14]

Single-Crystal X-ray Diffraction

Method: X-ray Crystallography

Crystal Growth: Single crystals of 2'-Deoxyuridine-d suitable for diffraction (typically >0.1 mm in all dimensions) are grown from a supersaturated solution by slow evaporation or cooling.

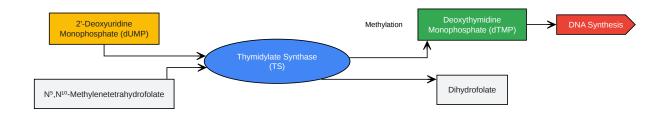
Data Collection:

- A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
- The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
- The crystal is rotated in the X-ray beam, and the diffraction pattern (intensities and positions of Bragg reflections) is recorded by a detector.[15][16][17]
- Structure Solution and Refinement:
 - The collected data is processed to determine the unit cell dimensions and space group.
 - The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
 - An atomic model is built into the electron density map and refined against the
 experimental data to yield the final crystal structure, including bond lengths, bond angles,
 and torsion angles.[3][15][17]

Signaling Pathways and Experimental Workflows

2'-Deoxyuridine plays a central role in nucleotide metabolism, particularly in the de novo synthesis of thymidylate, a crucial precursor for DNA synthesis.



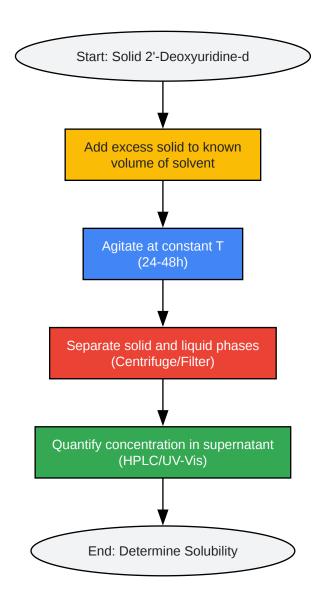


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Caption: De novo synthesis of dTMP from dUMP.

The above diagram illustrates the conversion of 2'-deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) catalyzed by the enzyme thymidylate synthase (TS). [5][18] This reaction is essential for providing the necessary building blocks for DNA replication and repair. The process involves the transfer of a methyl group from N⁵,N¹⁰-methylenetetrahydrofolate.[18] This pathway is a major target for anticancer drugs.





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Caption: Workflow for solubility determination.

This workflow diagram outlines the key steps of the shake-flask method for determining the equilibrium solubility of **2'-Deoxyuridine-d**.[10][11] This standardized procedure is critical for obtaining reliable and reproducible solubility data, which is fundamental for drug formulation and development.

Conclusion

This technical guide has consolidated the essential physical properties of solid 2'-Deoxyuridine, providing a reliable reference for its deuterated analogue, **2'-Deoxyuridine-d**. The tabulated



data on thermal, solubility, crystallographic, and spectroscopic characteristics, coupled with detailed experimental protocols, offer a practical framework for researchers. The visualization of its role in the thymidylate synthesis pathway underscores its biological significance and its relevance as a target in therapeutic research. This comprehensive resource aims to support the scientific community in the effective utilization of **2'-Deoxyuridine-d** in their research and development endeavors.

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